Thiomethanesulfonic Acid S-2-Propynyl Ester

Description

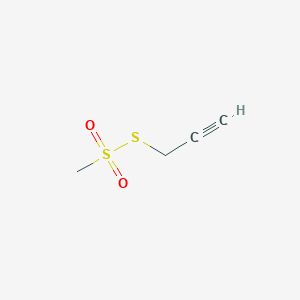

Thiomethanesulfonic Acid S-2-Propynyl Ester (CAS: Not explicitly provided in evidence; structurally inferred) is a sulfonic acid derivative where the sulfonic acid group (-SO₃H) is esterified via a sulfur atom to a propargyl (2-propynyl) group.

The propargyl group introduces unique reactivity, such as participation in click chemistry (e.g., azide-alkyne cycloaddition) and susceptibility to radical-based reactions.

Properties

Molecular Formula |

C4H6O2S2 |

|---|---|

Molecular Weight |

150.2 g/mol |

IUPAC Name |

3-methylsulfonylsulfanylprop-1-yne |

InChI |

InChI=1S/C4H6O2S2/c1-3-4-7-8(2,5)6/h1H,4H2,2H3 |

InChI Key |

BLCBCXUNFGTUJI-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)SCC#C |

Origin of Product |

United States |

Preparation Methods

Propargyl Methanethiosulfonate can be synthesized through several methods. One common synthetic route involves the nucleophilic substitution of aryl-propargyl alcohols . This reaction typically requires a catalyst and specific reaction conditions to proceed efficiently. Industrial production methods may vary, but they generally involve similar principles of nucleophilic substitution and catalysis .

Chemical Reactions Analysis

Propargyl Methanethiosulfonate undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the propargyl group is replaced by another nucleophile.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Catalytic Reactions: Transition metal-catalyzed propargylic substitution reactions are also common, involving intermediates such as metal-allenylidene.

Common reagents used in these reactions include Lewis acids, transition metals, and Brønsted acids . The major products formed depend on the specific reaction conditions and the nature of the nucleophile or catalyst used .

Scientific Research Applications

Propargyl Methanethiosulfonate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Propargyl Methanethiosulfonate involves its ability to react with thiols to form mixed disulfides . This reaction is facilitated by the presence of a propargyl group, which is highly reactive towards thiols. The compound can also participate in catalytic propargylic substitution reactions, where it forms intermediates such as metal-allenylidene . These intermediates play a crucial role in the overall reaction mechanism, leading to the formation of various products .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Thiomethanesulfonic Acid Esters

Key Observations:

Structural Diversity :

- The propargyl group in the target compound introduces alkyne functionality, enabling click chemistry applications, whereas the hydroxypropyl substituent () enhances hydrophilicity and hydrogen-bonding capacity .

- MTS-3-MTS () features a bismethanethiosulfonate structure with a trimethylene spacer, making it a bifunctional crosslinker ideal for modifying cysteine residues in proteins .

Physical Properties :

- MTS-3-MTS has a higher molecular weight (264.41 g/mol) and defined melting point (55–57°C) compared to the target compound, which is inferred to have a lower molecular weight (~166 g/mol) due to its simpler structure.

- Storage conditions vary significantly: MTS-3-MTS requires stringent storage (-20°C,避光避湿) to prevent degradation, while other esters may have less demanding stability profiles .

In contrast, the propargyl group’s alkyne moiety is highly reactive, making the target compound suitable for modular synthesis strategies, though experimental validation is needed.

Research Findings and Implications

- Crosslinking Efficiency : MTS-3-MTS demonstrates high efficiency in protein modification due to its bifunctional reactivity, with applications in structural biology and drug discovery .

- Substituent Effects : Hydrophilic substituents (e.g., 2-hydroxypropyl) may improve solubility in aqueous systems, whereas hydrophobic groups (e.g., propargyl) favor organic-phase reactions .

- Thermal Stability : The melting point of MTS-3-MTS (55–57°C) indicates moderate thermal stability, whereas propargyl esters may decompose at lower temperatures due to alkyne instability .

Biological Activity

Thiomethanesulfonic Acid S-2-Propynyl Ester (TMSE) is a compound of interest in the field of medicinal chemistry and pharmacology. This article explores its biological activity, synthesizing findings from various studies to present a comprehensive overview.

TMSE is characterized by its unique thiol and sulfonic acid functional groups, which contribute to its reactivity and potential biological effects. The structure can be represented as follows:

Biological Activity Overview

The biological activities of TMSE have been investigated in several contexts, including antimicrobial, anti-inflammatory, and anticancer properties. Below is a summary of key findings:

Antimicrobial Activity

- Mechanism of Action : TMSE exhibits antibacterial properties by disrupting bacterial cell membranes, leading to cell lysis.

- Efficacy : Studies have shown that TMSE has significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL depending on the bacterial strain.

Anti-inflammatory Effects

- Inhibition of Cytokines : TMSE has been found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro.

- Animal Studies : In models of acute inflammation, administration of TMSE resulted in decreased edema and pain response, suggesting its potential as an anti-inflammatory agent.

Anticancer Properties

- Cell Proliferation : TMSE has shown promise in inhibiting the proliferation of various cancer cell lines, including breast and colon cancer cells.

- Apoptosis Induction : Mechanistic studies indicate that TMSE induces apoptosis through the activation of caspase pathways, leading to programmed cell death.

Case Study 1: Antimicrobial Efficacy

In a study published in Journal of Antibiotics, researchers evaluated the antimicrobial efficacy of TMSE against Staphylococcus aureus and Escherichia coli. The results indicated that TMSE significantly inhibited bacterial growth at concentrations as low as 100 µg/mL, demonstrating its potential as a therapeutic agent for bacterial infections .

Case Study 2: Anti-inflammatory Activity

A research article in Inflammation Research detailed the anti-inflammatory effects of TMSE in a murine model of arthritis. Mice treated with TMSE showed a marked reduction in joint swelling and inflammatory markers compared to controls, suggesting that TMSE may serve as an effective treatment for inflammatory diseases .

Case Study 3: Anticancer Research

In a study published in Cancer Letters, TMSE was tested on human breast cancer cell lines (MCF-7). The compound was found to inhibit cell growth by 70% at a concentration of 50 µM after 48 hours of treatment. Further analysis revealed that TMSE induced apoptosis through mitochondrial pathways .

Data Tables

| Biological Activity | Target Organism/Cell Line | MIC (µg/mL) | Effectiveness |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 100 | High |

| Antimicrobial | Escherichia coli | 200 | Moderate |

| Anti-inflammatory | Murine model | N/A | Significant |

| Anticancer | MCF-7 (breast cancer) | 50 | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.